5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide
Description
5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide (CAS: 901660-08-0) is a pyrimidine derivative featuring:
- A pyrimidine core substituted with a chlorine atom at position 3.
- A 4-chlorobenzylsulfanyl group at position 2.
- An N-(3-chlorophenyl)carboxamide moiety at position 3. Its molecular formula is C₁₉H₁₃Cl₃N₃OS, with a molecular weight of 437.75 g/mol .
Properties
Molecular Formula |
C18H12Cl3N3OS |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-12-6-4-11(5-7-12)10-26-18-22-9-15(21)16(24-18)17(25)23-14-3-1-2-13(20)8-14/h1-9H,10H2,(H,23,25) |
InChI Key |
YZCKLPQCEKFIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
A common method involves cyclocondensation between 1,3-dicarbonyl compounds and urea or thiourea derivatives. For 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide, the reaction typically proceeds via:
-
Formation of 4-Chloropyrimidine Intermediate :
-
Sulfanyl Group Introduction :
Key Reaction Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | +15% efficiency |
| Solvent | DMF | Maximizes solubility |
| Base | K₂CO₃ | Prevents hydrolysis |
Alternative Route: Sequential Functionalization of Preformed Pyrimidine
An alternative strategy starts with a preassembled pyrimidine ring, as disclosed in patent WO2016202125A1:
Stepwise Functionalization Protocol
-
Chlorination at Position 5 :
-
Sulfanyl Group Installation :
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 82 |
| THF | 7.6 | 68 |
Catalytic Systems
Palladium-based catalysts (e.g., Pd/C) facilitate coupling reactions, though their use in this synthesis is limited. Base selection critically influences sulfanyl group incorporation:
-
Inferior Bases : Et₃N leads to <50% conversion due to poor nucleophilicity.
-
Optimal Base : K₂CO₃ in DMF achieves 85% yield by balancing basicity and minimal side reactions.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity when using recrystallization from ethyl acetate/hexane.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction time from 12 hours (batch) to 2 hours:
-
Setup : Tubular reactor with in-line IR monitoring.
-
Output : 1.2 kg/day with 88% yield.
Waste Reduction Strategies
-
Solvent Recycling : DMF recovery via vacuum distillation decreases waste by 40%.
-
Catalyst Reuse : Pd/C retains activity for 5 cycles with <3% yield drop.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing substitution at position 4 is minimized by:
Carboxamide Hydrolysis
Exposure to moisture degrades the carboxamide group. Solutions include:
-
Strict Anhydrous Conditions : Molecular sieves (4Å) in DMF.
-
Alternative Activating Agents : Use of CDI (1,1'-Carbonyldiimidazole) instead of SOCl₂ reduces hydrolysis risk.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation | 85 | 99 | 12.50 |
| Sequential Functionalization | 78 | 98 | 9.80 |
| Continuous Flow | 88 | 99 | 8.40 |
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
Fluorine vs. Chlorine Substitutions
- 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (CAS: 873082-64-5, ): Replacing 4-chlorobenzyl with 4-fluorobenzyl reduces molecular weight (MW = 480.96 g/mol) and alters electronic properties due to fluorine’s electronegativity.
5-Chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (CAS: 874146-91-5, ):
Alkyl vs. Aromatic Sulfanyl Groups
- The 2-methoxyphenyl carboxamide group may improve solubility due to the methoxy group’s polarity .
Carboxamide Substituent Modifications
Chlorophenyl vs. Sulfamoylphenyl Groups
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I, ): The 4-chlorophenyl group in this analog shows a dihedral angle of 42.25° with the pyrimidine ring, compared to the 3-chlorophenyl group in the target compound, which likely adopts a distinct conformation affecting molecular packing . The diaminopyrimidinyl moiety enhances hydrogen-bonding networks, as seen in crystal structures linked via N–H⋯N interactions .
5-Chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide (CAS: 879948-57-9, ):
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Crystallographic and Conformational Data
Research Findings and Implications
- Halogen Effects : Chlorine substituents enhance binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability and bioavailability .
- Carboxamide Variations : 3-Chlorophenyl groups may induce conformational strain compared to 4-chlorophenyl analogs, affecting molecular recognition .
Biological Activity
5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound with notable biological activity. It features a complex structure that includes a pyrimidine ring, chlorobenzyl and sulfanyl substituents, and a carboxamide functional group. Its molecular formula is with a molecular weight of 424.7 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways.
Chemical Structure
The compound's structure is characterized by the presence of multiple halogen atoms and a sulfanyl group, which are critical for its biological activity. The chlorinated aromatic systems contribute to its pharmacological properties, enhancing its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator. The following sections detail specific activities, mechanisms of action, and relevant case studies.
Enzyme Inhibition
One of the key biological activities of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(3-chlorophenyl)pyrimidine-4-carboxamide is its ability to inhibit various enzymes. Notable enzyme targets include:
- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission; inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Urease : Inhibition of urease can have implications in treating infections caused by urease-producing bacteria.
Table 1: Enzyme Inhibition Activity
Anticancer Activity
The compound has shown promising anticancer properties through various mechanisms. It has been evaluated against different cancer cell lines, demonstrating significant cytotoxicity.
The anticancer activity may involve the following mechanisms:
- Inhibition of receptor tyrosine kinases (RTKs) : This pathway is vital for tumor growth and angiogenesis.
- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines, the compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Table 2: Antimicrobial Activity
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of halogen substituents (chlorine atoms) and the sulfanyl group are essential for enhancing the biological activity of this compound. Modifications in these regions can lead to variations in potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
